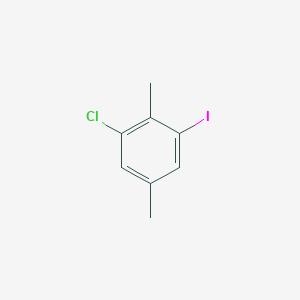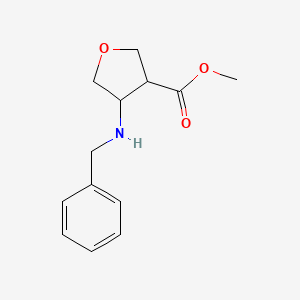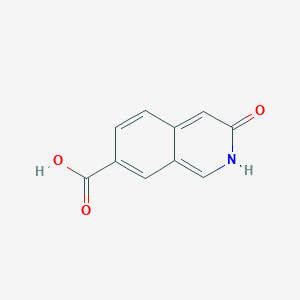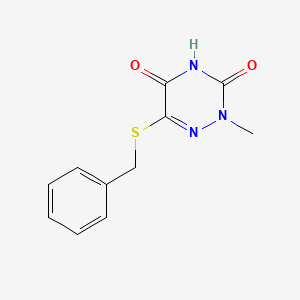
Ethyl 2-(tributylstannyl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(tributylstannyl)thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a tributylstannyl group at the 2-position of the thiazole ring
準備方法
The synthesis of ethyl 2-(tributylstannyl)thiazole-4-carboxylate typically involves the reaction of a thiazole derivative with a tributylstannyl reagent. One common method is the Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide. The reaction conditions often include the use of a palladium catalyst, such as palladium(0) or palladium(II) complexes, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents .
化学反応の分析
Ethyl 2-(tributylstannyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include halides, such as bromides or iodides, and nucleophiles like amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or sulfoxides. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are often used.
Reduction Reactions: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Ethyl 2-(tributylstannyl)thiazole-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various complex organic molecules. The tributylstannyl group is particularly useful in Stille coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: Thiazole derivatives, including this compound, are explored for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of ethyl 2-(tributylstannyl)thiazole-4-carboxylate in biological systems is not well-documented. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The aromaticity and electronic properties of the thiazole ring allow it to participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding .
類似化合物との比較
Ethyl 2-(tributylstannyl)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-(2-thienyl)thiazole-4-carboxylate: This compound has a thienyl group instead of a tributylstannyl group, which affects its reactivity and applications.
2-(Tributylstannyl)thiazole: Similar to this compound but lacks the ethyl ester group, making it less versatile in certain synthetic applications.
特性
IUPAC Name |
ethyl 2-tributylstannyl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO2S.3C4H9.Sn/c1-2-9-6(8)5-3-10-4-7-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWFYRMBJKQPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2SSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)


![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)



![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)


